(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure for many pharmaceuticals.
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of various organic compounds.
Methanamine: A simple amine used in organic synthesis.
Uniqueness
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine moiety is crucial for its biological activity, while the dichlorobenzyl group enhances its stability and reactivity .
Properties
Molecular Formula |
C13H19Cl3N2 |
---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;/h1,4-5,10H,2-3,6-9,16H2;1H |
InChI Key |
MAQVSSSISMKPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CN.Cl |
Origin of Product |
United States |
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